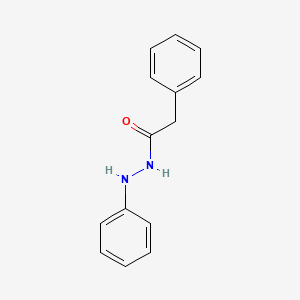

N',2-diphenylacetohydrazide

Description

N',2-Diphenylacetohydrazide (IUPAC name: 2,2-diphenylacetohydrazide) is a hydrazide derivative with the molecular formula C₁₄H₁₄N₂O and an average molecular mass of 226.279 g/mol . Structurally, it consists of a central acetohydrazide moiety (-CO-NH-NH₂) flanked by two phenyl groups at the α-position. This compound serves as a pivotal intermediate in organic synthesis, particularly for generating Schiff bases, heterocyclic compounds, and pharmacologically active derivatives .

Properties

CAS No. |

6596-66-3 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N',2-diphenylacetohydrazide |

InChI |

InChI=1S/C14H14N2O/c17-14(11-12-7-3-1-4-8-12)16-15-13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) |

InChI Key |

UITIZRPCBOEVEM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NNC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Derivatives

2-Hydroxy-2,2-Diphenylacetohydrazide Derivatives

- Structure : Features a hydroxyl (-OH) group at the β-position of the acetohydrazide core.

- Synthesis : Derived from 2-hydroxy-2,2-diphenylacetic acid ester through reflux with hydrazine hydrate .

- Applications :

- Acts as a precursor for Schiff bases (e.g., N′-[(E)-(4-chlorophenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide), which exhibit anticancer activity against human cancer cell lines .

- Converts into spirocyclic compounds (e.g., 1,3,4-thiadiazol-2-ones) with antimycobacterial activity (0–86% inhibition of M. tuberculosis at 6.25 μg/cm³) .

- Key Difference : The hydroxyl group enhances hydrogen-bonding interactions, influencing crystallinity and biological activity compared to the parent compound .

N-(2-Hydroxy-2,2-Diphenylacetyl)-N'-Aroylthioureas

- Structure : Incorporates aroylthiourea substituents (-CS-NH-Ar) on the hydrazide nitrogen.

- Synthesis : Reacting 2-hydroxy-2,2-diphenylacetohydrazide with aroyl isothiocyanates under ultrasonic radiation .

- Key Difference : The thiourea moiety introduces sulfur-based reactivity and broader pharmacological applications .

Hydrazone Derivatives

N'-(Substituted Benzylidene)-2-Phenylacetohydrazides

- Structure : Schiff bases formed by condensing 2-phenylacetohydrazide with aromatic aldehydes (e.g., 4-chloro-, 3,4,5-trimethoxy-, or furyl-substituted aldehydes) .

- Applications :

- Key Difference: The hydrazone (-NH-N=CH-) linkage introduces conjugation, altering electronic spectra and binding affinity compared to non-Schiff base derivatives .

N'-(2-Hydroxybenzylidene)-2-Phenylacetohydrazide

- Structure : A hydrazone derivative with an ortho-hydroxyphenyl substituent.

- CAS RN : 54009-60-8

- Applications: Enhanced metal-chelating ability due to the phenolic -OH group, useful in coordination chemistry .

Heterocyclic and Spirocyclic Derivatives

3-Substituted Benzyl-6-Phenyl-1,2-Dihydro-1,2,4,5-Tetrazines

- Structure : Cyclized derivatives formed via POCl₃-mediated cyclization of N,N-diacylhydrazides .

- Applications : Explored for antiproliferative activity , though less studied than Schiff base analogs.

- Key Difference : The tetrazine ring introduces nitrogen-rich heterocyclic character, impacting solubility and redox properties .

Quinazolinone Derivatives (e.g., N',2-Diphenylacetohydrazide-7b5)

- Structure: Incorporates a quinazolinone ring fused with the hydrazide moiety.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.